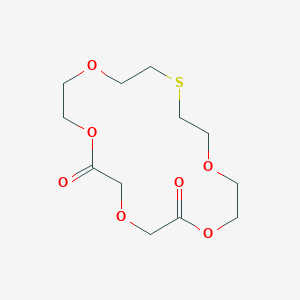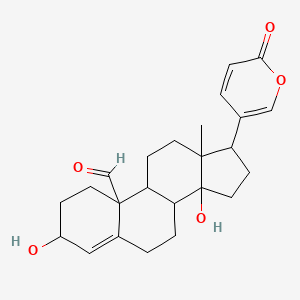![molecular formula C15H15NO3 B13812544 4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Aminomethyl-4,5’,8-trimethylpsoralen is a bifunctional photoreactive agent primarily used for crosslinking nucleic acids. This compound intercalates into double-stranded regions of DNA or RNA and forms covalent bonds upon exposure to UV light. It has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminomethyl-4,5’,8-trimethylpsoralen involves several steps, starting with the preparation of the psoralen core structure. The key steps include:
Formation of the psoralen core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethyl group: This step typically involves the reaction of the psoralen core with aminomethylating agents under specific conditions to introduce the aminomethyl group at the 4’ position.
Industrial Production Methods: Industrial production of 4’-Aminomethyl-4,5’,8-trimethylpsoralen follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Aminomethyl-4,5’,8-trimethylpsoralen undergoes various chemical reactions, including:
Photoreactions: Upon exposure to long-wavelength UV light (e.g., 365 nm), it forms covalent monoadducts with pyrimidine bases in DNA or RNA.
Reversal of photoreactions: Short-wavelength UV light (e.g., 254 nm) can reverse these reactions.
Common Reagents and Conditions:
UV light: Essential for initiating the photoreactions.
Pyrimidine bases: The primary targets for covalent bonding.
Major Products:
Monoadducts and bifunctional adducts: These are the primary products formed during the photoreactions.
Wissenschaftliche Forschungsanwendungen
4’-Aminomethyl-4,5’,8-trimethylpsoralen has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Aminomethyl-4,5’,8-trimethylpsoralen involves:
Intercalation into nucleic acids: The compound intercalates into double-stranded regions of DNA or RNA.
Formation of covalent bonds: Upon exposure to UV light, it forms covalent bonds with pyrimidine bases, creating monoadducts and bifunctional adducts.
Inactivation of viruses: The crosslinking of nucleic acids disrupts the replication and transcription processes, leading to the inactivation of DNA and RNA viruses.
Vergleich Mit ähnlichen Verbindungen
4’-Aminomethyl-4,5’,8-trimethylpsoralen is unique compared to other similar compounds due to its specific photoreactive properties and high binding affinity for nucleic acids. Similar compounds include:
Psoralen: A parent compound with similar photoreactive properties but lacks the aminomethyl group.
8-Methoxypsoralen: Another derivative used in photochemotherapy but with different substitution patterns.
Trioxsalen: A related compound used for similar applications but with variations in its chemical structure.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H15NO3/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15/h4-5H,6,16H2,1-3H3 |
InChI-Schlüssel |
CGIYGWZLJSISDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
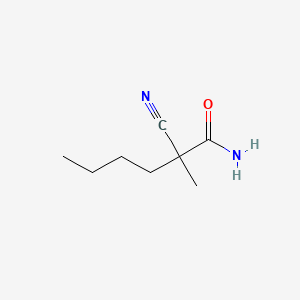
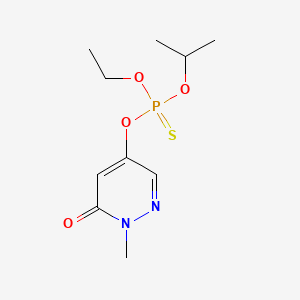

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
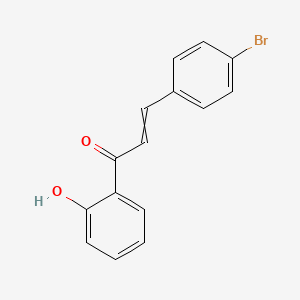
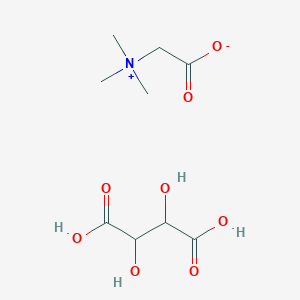
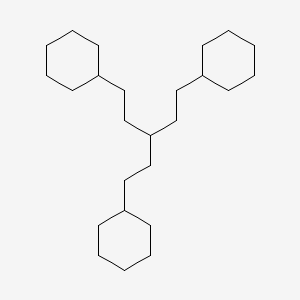
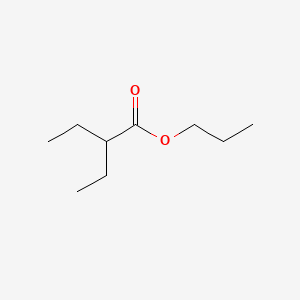
![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
